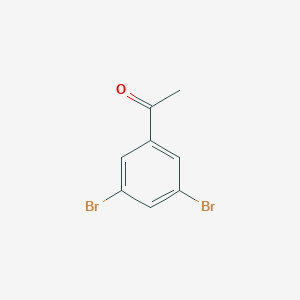

3',5'-Dibromoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFJDRRYVMJBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347456 | |

| Record name | 3',5'-Dibromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-73-1 | |

| Record name | 1-(3,5-Dibromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dibromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dibromoacetophenone: Properties, Synthesis, and Applications

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dibromoacetophenone is a halogenated aromatic ketone that serves as a versatile and crucial intermediate in the field of organic synthesis. Characterized by an acetophenone core substituted with two bromine atoms at the meta positions, its unique electronic and steric properties make it a valuable building block for constructing more complex molecular architectures.[1][2] The presence of the bromine atoms enhances the compound's reactivity, particularly in electrophilic aromatic substitution reactions, making it an ideal precursor for a wide array of derivatives.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and significant applications, with a particular focus on its role in medicinal chemistry and drug development.[1]

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to exploiting the reactivity of this compound.

-

IUPAC Name: 1-(3,5-dibromophenyl)ethanone[3]

-

Synonyms: 1-Acetyl-3,5-dibromobenzene, 3,5-Dibromoacetophenone[1][4]

The structure consists of a benzene ring symmetrically substituted by two bromine atoms and an acetyl group. This substitution pattern dictates the regioselectivity of subsequent reactions.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for the identification, purification, and handling of the compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Off-white to yellow solid | [1][4] |

| Melting Point | 63-68 °C | [4][5] |

| Boiling Point | 160-164 °C (at 1-2 Torr) | [4] |

| SMILES | CC(=O)C1=CC(=CC(=C1)Br)Br | [5] |

| InChIKey | NHFJDRRYVMJBRJ-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[3]

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3]

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.[3]

Synthesis of this compound

While several synthetic routes exist, a common and illustrative method involves the bromination of a suitable acetophenone precursor or the Friedel-Crafts acylation of 1,3-dibromobenzene. The latter is a classic example of electrophilic aromatic substitution.[6]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dibromobenzene

This protocol describes a general procedure for synthesizing this compound.

Causality and Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion (CH₃CO⁺) from acetyl chloride. A stoichiometric amount is necessary as both the reactant and the product can form complexes with AlCl₃.[6]

-

Solvent: A dry, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to prevent reaction with the Lewis acid.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to drive the reaction to completion.

-

Aqueous Workup: The reaction is quenched by carefully pouring the mixture onto ice and water to decompose the aluminum chloride complex and separate the organic product.[7][8]

Step-by-Step Methodology:

-

Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).[7]

-

Reagent Addition: Anhydrous aluminum chloride (a slight molar excess) is suspended in the dry solvent within the flask and cooled in an ice bath.

-

Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled suspension.

-

Electrophilic Substitution: 1,3-Dibromobenzene is then added slowly to the reaction mixture.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[7]

-

Quenching and Extraction: The reaction mixture is cautiously poured onto crushed ice.[7][8] The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether).[7][9]

-

Purification: The combined organic extracts are washed with a dilute base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Applications in Research and Drug Development

This compound is not an end product itself but a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] Its utility stems from the reactivity of the two bromine atoms and the carbonyl group.

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceutical compounds, including potential anti-cancer agents.[1] The dibromo-substitution pattern is often a precursor to introducing other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

Organic Synthesis: The compound is widely used in organic chemistry to create complex molecules.[1] The carbonyl group can undergo various reactions such as reductions, oxidations, and condensations, while the bromine atoms provide handles for metal-catalyzed cross-coupling reactions.

-

Material Science: It is also employed in the formulation of specialty materials, such as polymers and coatings, where the bromine atoms can impart properties like flame retardancy or serve as sites for further polymerization.[1]

Caption: Synthetic utility of this compound.

Conclusion

This compound is a synthetically valuable compound whose importance lies in its role as a versatile intermediate. Its well-defined structure and predictable reactivity at three distinct sites—the two bromine atoms and the carbonyl group—provide chemists with a powerful tool for the synthesis of a diverse range of complex organic molecules. Its continued use in the development of new pharmaceuticals and materials underscores its significance in modern chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 5. This compound | 14401-73-1 | FD55186 [biosynth.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

A Comprehensive Technical Guide to 3',5'-Dibromoacetophenone: Properties, Synthesis, and Applications in Research and Development

Introduction

3',5'-Dibromoacetophenone is a versatile organobromine compound that has garnered significant attention within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development. Characterized by an acetophenone core with bromine atoms substituted at the 3 and 5 positions of the phenyl ring, this compound serves as a pivotal intermediate for the synthesis of a wide array of more complex molecules.[1] Its unique electronic and steric properties, conferred by the two bromine substituents, make it a valuable building block for creating novel chemical entities with potential therapeutic applications.[2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthetic methodologies, and key applications, with a focus on providing practical insights for researchers, chemists, and professionals in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. This compound is typically a white to pale yellow crystalline solid at room temperature.[1] The key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14401-73-1 | [2][3][4][5][6] |

| Molecular Formula | C₈H₆Br₂O | [2][3][4][5][6] |

| Molecular Weight | 277.94 g/mol | [2][3][4] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 68°C | [3][5][6] |

| Boiling Point | 160-164 °C (at 1-2 Torr) | [3][5][6] |

| Synonyms | 1-Acetyl-3,5-dibromobenzene, 1-(3,5-Dibromophenyl)ethanone | [1][2][3][4] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the monolithiation of 1,3,5-tribromobenzene followed by acylation. This approach offers a high degree of regioselectivity, which is crucial for ensuring the purity of the final product.

Rationale for the Synthetic Strategy

The choice of 1,3,5-tribromobenzene as the starting material is strategic. The three bromine atoms are electronically deactivating and direct incoming electrophiles to the meta positions. However, for the introduction of an acetyl group, a more nuanced approach is required. The use of an organolithium reagent, such as n-butyllithium, allows for a bromine-lithium exchange, creating a nucleophilic aryl lithium species. This intermediate can then react with an acylating agent, like N,N-dimethylacetamide, to form the desired ketone. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions, such as the formation of benzyne intermediates or multiple lithium-bromine exchanges.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[3]

Materials:

-

1,3,5-Tribromobenzene

-

Anhydrous diethyl ether

-

n-Butyllithium (solution in hexanes)

-

N,N-Dimethylacetamide

-

Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Under a nitrogen atmosphere, dissolve 1,3,5-tribromobenzene (20 mmol) in anhydrous diethyl ether (150 mL) in a round-bottomed flask equipped with a magnetic stirrer.[3]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Slowly add a solution of n-butyllithium (20 mmol) dropwise to the cooled solution. Stir the mixture at -78 °C for 2 hours.[3]

-

In a separate flask, prepare a solution of N,N-dimethylacetamide (22 mmol) in anhydrous diethyl ether (15 mL).[3]

-

Add the N,N-dimethylacetamide solution dropwise to the reaction mixture at -78 °C.[3]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 20 hours.[3]

-

Upon completion of the reaction, quench the mixture with water and perform an extraction with diethyl ether.[3]

-

Combine the organic layers and remove the solvent by rotary evaporation.[3]

-

Purify the crude product by column chromatography followed by recrystallization to yield pure this compound.[3]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable precursor in various chemical transformations, making it a cornerstone for the synthesis of numerous target molecules.

Intermediate in Complex Molecule Synthesis

The presence of two bromine atoms and a ketone functional group provides multiple reaction sites. The bromine atoms are excellent leaving groups for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The ketone moiety can be subjected to a wide range of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or used in aldol condensations. This versatility makes this compound a key starting material for creating complex molecular architectures.[2]

Role in Pharmaceutical Research

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of biologically active compounds, including potential drug candidates.[2] It has been particularly noted for its use in the development of anti-cancer agents.[2] The dibrominated phenyl ring is a common scaffold in medicinal chemistry, as the bromine atoms can modulate the lipophilicity and metabolic stability of a molecule, as well as participate in halogen bonding, which can enhance binding affinity to biological targets. Furthermore, it is utilized in biological research to study cell signaling and molecular interactions, which can aid in the identification of new therapeutic targets.[2]

Safety and Handling

Due to its potential hazards, proper handling of this compound is imperative. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a chemical compound of significant value to the research and development community. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block in modern organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, handling, and applications is crucial for leveraging its full potential in the creation of novel materials and therapeutic agents.

References

- 1. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 4. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 14401-73-1 CAS MSDS (3,5-Dibromoacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

3',5'-Dibromoacetophenone solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 3',5'-Dibromoacetophenone in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile in a range of common organic solvents, and provides a detailed experimental protocol for quantitative solubility determination.

Introduction to this compound

This compound is an organic compound characterized by an acetophenone structure with bromine atoms substituted at the 3 and 5 positions of the phenyl ring.[2] Its molecular formula is C₈H₆Br₂O, with a molar mass of approximately 277.94 g/mol .[3] Typically appearing as a white to pale yellow crystalline solid, this compound is a versatile building block in organic synthesis.[1][2] The presence of the bromine substituents enhances its reactivity, making it a valuable reagent in electrophilic aromatic substitution reactions for the synthesis of more complex molecules.[1][2]

Key Physical and Chemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O | [1][3] |

| Molar Mass | 277.94 g/mol | [1][3] |

| Appearance | White to yellow solid | [1] |

| Melting Point | ~63-68°C | [4] |

| CAS Number | 14401-73-1 | [1][3] |

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is influenced by the interplay between its polar carbonyl group (C=O) and the largely nonpolar dibrominated phenyl ring.

The ketone functional group introduces polarity and the capacity to act as a hydrogen bond acceptor. However, the large, nonpolar surface area of the dibromophenyl group, further enhanced by the two bromine atoms, contributes to its hydrophobic character. Consequently, this compound is expected to be poorly soluble in highly polar protic solvents like water and more soluble in organic solvents with moderate to low polarity.

Predicted Solubility Profile of this compound

Predicted Solubility of this compound in Common Organic Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The polarity of the ketone group limits solubility in highly nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of both solute and solvent should facilitate dissolution. |

| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane is well-suited to dissolve the compound. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group provides sufficient polarity to interact with the ketone. |

| Acetone | Polar Aprotic | High | "Like dissolves like" principle applies due to the ketone functionality in both. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group can interact with the carbonyl, but the nonpolar part of ethanol is key. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, solubility is expected to be decent but not unlimited. |

| Water | Polar Protic | Very Low/Insoluble | The large hydrophobic dibromophenyl ring is expected to dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Gravimetric Approach

For a precise quantitative determination of the solubility of this compound, a gravimetric method is recommended. This technique is straightforward and relies on the accurate measurement of mass.[5][6]

Experimental Protocol

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to gently evaporate the solvent.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.[6]

-

Data Analysis: The solubility can be calculated using the following formulas:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14401-73-1 | FD55186 [biosynth.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 3',5'-Dibromoacetophenone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3',5'-Dibromoacetophenone (C₈H₆Br₂O), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

This compound, with a molecular weight of 277.94 g/mol and a melting point of 63 °C, is a solid, off-white to yellow crystalline compound.[3][4] Its chemical structure, 1-(3,5-dibromophenyl)ethanone, features a dibrominated aromatic ring attached to an acetyl group.[5] The precise characterization of this molecule is paramount for its application in complex synthetic pathways and for ensuring the purity and identity of resulting products. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering unique insights into the molecular architecture and bonding.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O | PubChem[5] |

| Molecular Weight | 277.94 g/mol | PubChem[5] |

| CAS Number | 14401-73-1 | Biosynth[3] |

| Appearance | White to yellow solid | Chem-Impex[2] |

| Melting Point | 63 °C | Biosynth[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of aromatic ketones like this compound is crucial for data reproducibility.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

-

Spectrometer: Bruker AVANCE III 500 MHz or equivalent.[6]

-

Pulse Program: Standard pulse-acquire for ¹H and proton-decoupled pulse-acquire for ¹³C.

-

Temperature: 298 K.

-

Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

Figure 1: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, the following is a predicted spectrum based on established chemical shift principles for substituted aromatic compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ (Acetyl group) |

| ~7.9 | Triplet | 1H | H-4' |

| ~8.1 | Doublet | 2H | H-2', H-6' |

Interpretation:

-

The methyl protons of the acetyl group are expected to appear as a singlet around 2.6 ppm, being deshielded by the adjacent carbonyl group.

-

The aromatic protons will be in the downfield region. The proton at the 4' position (H-4'), situated between two bromine atoms, is expected to be a triplet due to coupling with the two equivalent protons at the 2' and 6' positions.

-

The protons at the 2' and 6' positions (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4' proton. The electron-withdrawing effect of the carbonyl and bromine substituents will shift these protons significantly downfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~26.5 | -CH₃ (Acetyl group) |

| ~122 | C-3', C-5' |

| ~130 | C-2', C-6' |

| ~137 | C-4' |

| ~141 | C-1' |

| ~196 | C=O (Carbonyl group) |

Interpretation:

-

The methyl carbon of the acetyl group is expected at a characteristic upfield position (~26.5 ppm).[6]

-

The carbons directly bonded to the bromine atoms (C-3' and C-5') are expected to be shifted to a higher chemical shift due to the electronegativity of bromine.

-

The remaining aromatic carbons (C-2', C-6', and C-4') will have distinct chemical shifts based on their proximity to the electron-withdrawing acetyl and bromo substituents.

-

The quaternary carbon (C-1') attached to the acetyl group will be significantly downfield.

-

The carbonyl carbon (C=O) will be the most deshielded, appearing at the lowest field (~196 ppm), a characteristic feature of ketones.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and effective technique.

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Figure 2: Workflow for FT-IR data acquisition using the thin solid film method.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1690 | Strong | C=O stretch (Aryl ketone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium-Strong | C-Br stretch |

Interpretation:

-

Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in the aromatic ring.

-

Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone.

-

Aromatic C=C Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-H Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring.

-

C-Br Stretch: The presence of one or more bands in the 600-500 cm⁻¹ region can be attributed to the stretching vibrations of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 276/278/280 | Moderate | [M]⁺ (Molecular ion) |

| 261/263/265 | High | [M - CH₃]⁺ |

| 182/184 | Moderate | [M - CH₃CO - Br]⁺ |

| 155/157 | Moderate | [C₆H₄Br]⁺ |

| 75 | High | [C₆H₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern for a dibrominated compound, with peaks at m/z 276, 278, and 280 in an approximate 1:2:1 ratio, corresponding to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

-

Loss of a Methyl Group: A prominent peak will be observed due to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the [M - CH₃]⁺ fragment at m/z 261/263/265.

-

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a benzoyl-type cation.

-

Further Fragmentation: Subsequent fragmentation of the aromatic ring and other parts of the molecule will give rise to smaller fragment ions, such as the phenyl cation and the acetyl cation. The NIST mass spectrometry data for this compound shows prominent peaks at m/z 263, 75, and 74.[5]

Figure 3: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a detailed elucidation of its molecular structure, from the carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 14401-73-1 | FD55186 [biosynth.com]

- 4. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 5. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3',5'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dibromoacetophenone is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its disubstituted aromatic ring provides a versatile scaffold for the construction of more complex molecular architectures, including novel therapeutic agents and specialized polymers.[1] This guide offers an in-depth exploration of a reliable synthetic protocol for this compound, grounded in the principles of Friedel-Crafts acylation. Furthermore, it provides a comprehensive overview of the essential analytical techniques required for its unambiguous characterization, ensuring the production of high-purity material for downstream applications. The causality behind experimental choices is elucidated, and self-validating protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 1-(3,5-dibromophenyl)ethanone, is a halogenated aromatic ketone.[2][3] The presence of two bromine atoms on the phenyl ring significantly influences its chemical reactivity, making it a valuable precursor in a variety of chemical transformations. The bromine substituents are excellent leaving groups in cross-coupling reactions and can direct further electrophilic aromatic substitutions.[2]

In the realm of drug development, this compound serves as a crucial building block in the synthesis of a diverse range of biologically active molecules, including potential anti-cancer agents.[1] Its utility also extends to materials science, where it is employed in the formulation of specialty materials, contributing to enhanced durability and resistance.[1] The stability and ease of handling of this compound further cement its status as a preferred intermediate in both academic and industrial research settings.[1]

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of 1,3-dibromobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[4][5]

Principle and Reaction Mechanism

The Friedel-Crafts acylation is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7] The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[4][8] This resonance-stabilized cation is the key reactive species in the acylation reaction.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-dibromobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is regenerated in the process, although in practice, stoichiometric amounts are often required as the product ketone can form a complex with the catalyst.[5][6]

The bromine atoms on the 1,3-dibromobenzene ring are deactivating but are meta-directing. Therefore, the acylation reaction selectively occurs at the C-5 position, leading to the desired 3',5'-disubstituted product.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

-

1,3-Dibromobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas absorption trap

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of 1,3-dibromobenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[9]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[4]

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reduction of 3',5'-Dibromoacetophenone with Sodium Borohydride

This guide provides a comprehensive technical overview of the chemical reduction of 3',5'-dibromoacetophenone to 1-(3,5-dibromophenyl)ethanol using sodium borohydride (NaBH₄). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. This compound is a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.[1][2] Its reduction product, 1-(3,5-dibromophenyl)ethanol, is a chiral alcohol with potential applications in medicinal chemistry and materials science.

Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones.[3][4] Its ease of handling and high chemoselectivity make it a preferred reagent over more reactive hydrides like lithium aluminum hydride (LiAlH₄), especially when other functional groups that are susceptible to reduction are present in the molecule.[4] This guide will delve into the mechanistic intricacies, experimental protocols, and analytical considerations of this important reaction.

Reaction Mechanism and Stoichiometry

The reduction of this compound with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5][6] The reaction can be conceptually broken down into two main stages:

-

Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of the acetophenone, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of a tetra-alkoxyborate intermediate.[6]

-

Protonation/Work-up: In a subsequent step, typically during the work-up procedure, the alkoxyborate intermediate is protonated by a protic solvent (like ethanol or water) or by the addition of a mild acid to yield the final secondary alcohol, 1-(3,5-dibromophenyl)ethanol, and boron-containing byproducts.[4][7]

Theoretically, one mole of sodium borohydride can reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[3] However, in practice, it is common to use a molar excess of sodium borohydride to ensure the complete conversion of the starting material.[8] This is because the reagent can also react with the solvent, especially protic solvents like ethanol, albeit at a slower rate.[4]

Reaction Scheme:

Caption: Overall reaction scheme for the reduction of this compound.

Experimental Protocol

The following is a detailed, field-proven protocol for the reduction of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| This compound | 277.94 | >98% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 37.83 | >98% | Sigma-Aldrich |

| Ethanol (EtOH), Absolute | 46.07 | >99.5% | Fisher Scientific |

| Diethyl Ether (Et₂O) | 74.12 | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl), 1 M | 36.46 | 1 M | J.T. Baker |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Acros Organics |

| Deionized Water (H₂O) | 18.02 | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.78 g (10.0 mmol) of this compound in 40 mL of absolute ethanol.[3]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature, slowly add 0.47 g (12.5 mmol, 1.25 equivalents) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The reaction is exothermic, and slow addition helps to control the temperature.[8]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[9]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence of hydrogen gas ceases.[8] This step neutralizes the excess sodium borohydride and hydrolyzes the borate esters.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether (3 x 30 mL).[8]

-

Washing: Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(3,5-dibromophenyl)ethanol can be purified by recrystallization or column chromatography on silica gel if necessary to yield a white to off-white solid.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 1-(3,5-dibromophenyl)ethanol.

Data and Characterization

Expected Yield and Physical Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₈H₆Br₂O | 277.94 | 63 | White to pale yellow solid |

| 1-(3,5-dibromophenyl)ethanol | C₈H₈Br₂O | 279.96 | ~75-78 | White to off-white solid |

The expected yield for this reaction is typically high, often exceeding 85-90% after purification.

Spectroscopic Data for 1-(3,5-dibromophenyl)ethanol:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) around δ 4.9-5.0 ppm, a doublet for the methyl group (CH₃) around δ 1.5 ppm, and signals in the aromatic region (δ 7.2-7.6 ppm) corresponding to the protons on the dibrominated phenyl ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the two carbons bonded to bromine.

-

IR (KBr): The infrared spectrum will exhibit a characteristic broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1680-1700 cm⁻¹).

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several self-validating checks integrated into the workflow:

-

TLC Monitoring: Continuous monitoring of the reaction by TLC provides real-time confirmation of the conversion of the starting material to the product, preventing premature or unnecessarily long reaction times.

-

Quenching Observation: The cessation of hydrogen gas evolution upon the addition of acid is a clear visual indicator that the excess sodium borohydride has been safely neutralized.

-

Spectroscopic Analysis: The comparison of the IR spectra of the starting material and the product provides definitive proof of the reduction of the carbonyl group. The presence of a broad O-H stretch and the absence of the C=O stretch in the product's spectrum confirm the success of the transformation.

-

Melting Point Determination: A sharp melting point of the purified product that corresponds to the literature value is a strong indicator of its purity.

Conclusion

The reduction of this compound with sodium borohydride is a robust and efficient method for the synthesis of 1-(3,5-dibromophenyl)ethanol. This guide has provided a detailed mechanistic understanding, a reliable experimental protocol, and key analytical data for this transformation. The inherent safety and selectivity of sodium borohydride, coupled with the straightforward work-up procedure, make this reaction a valuable tool in the arsenal of synthetic organic chemists.

References

- 1. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 2. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Electrophilic Aromatic Substitution of 3',5'-Dibromoacetophenone

Abstract

3',5'-Dibromoacetophenone is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique electronic and steric environment created by the two bromine atoms and the acetyl group on the aromatic ring. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of this substrate. We will dissect the competing directing effects of the substituents, predict the regiochemical outcomes, and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex synthetic pathways.

Introduction to this compound

This compound, also known as 1-(3,5-dibromophenyl)ethanone, is a halogenated aromatic ketone that serves as a valuable precursor in organic synthesis.[2][3] Its stability and reactivity make it a preferred choice for constructing more complex molecular architectures, particularly in the development of biologically active compounds like anti-cancer agents.[1]

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for handling and reaction planning.

| Property | Value | Reference |

| CAS Number | 14401-73-1 | [1][3][4] |

| Molecular Formula | C₈H₆Br₂O | [1][4][5] |

| Molecular Weight | 277.94 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 63-68 °C | [4][6] |

| IUPAC Name | 1-(3,5-dibromophenyl)ethanone | [5] |

| Synonyms | 1-Acetyl-3,5-dibromobenzene | [1][4] |

Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

EAS is the cornerstone of aromatic chemistry, allowing for the functionalization of the benzene ring. The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This initial attack is the rate-determining step of the reaction.[7][8]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.[9]

The Core EAS Mechanism

The general workflow of an EAS reaction is depicted below. The stability of the sigma complex is paramount to the reaction's feasibility and rate.

Caption: General mechanism of Electrophilic Aromatic Substitution.

The Role of Substituents: Activation and Deactivation

Existing substituents on the aromatic ring profoundly influence its reactivity towards electrophiles.[10]

-

Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the ring, stabilizing the sigma complex and increasing the reaction rate. Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups.[10][11]

-

Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups withdraw electron density from the ring, destabilizing the sigma complex and slowing the reaction rate. Carbonyl-containing groups (-COCH₃) and halogens (-Br) are classic examples.[10][11]

Directing Effects: Ortho, Para vs. Meta Directors

Substituents also determine the regiochemistry of the substitution.

-

Ortho, Para Directors: These groups direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. All activating groups are ortho, para directors. Halogens are a unique case; they are deactivating yet are ortho, para directors due to the ability of their lone pairs to stabilize the sigma complex via resonance.[12][13]

-

Meta Directors: These groups direct the incoming electrophile to the positions meta (C3, C5) to themselves. Most deactivating groups, such as nitro (-NO₂) and acetyl (-COCH₃), are meta directors.[10][13]

Reactivity and Regioselectivity of this compound

Analysis of Substituent Effects: A Heavily Deactivated System

The aromatic ring of this compound is substituted with three deactivating groups, making it significantly less reactive than benzene. This necessitates the use of strong electrophiles and often harsh reaction conditions to achieve substitution.

-

The Acetyl Group (-COCH₃): As a carbonyl-containing substituent, the acetyl group is a moderately deactivating, meta-director . It withdraws electron density from the ring through both inductive and resonance effects.[12]

-

The Bromo Groups (-Br): As halogens, the two bromine atoms are weakly deactivating, ortho, para-directors . They withdraw electron density via a strong inductive effect (-I) but can donate electron density through resonance (+M), which stabilizes the sigma complex for ortho and para attack.[13]

Predicting the Site of Substitution: A Convergence of Effects

The directing effects of the three substituents are in opposition, creating a fascinating regiochemical challenge.

-

The acetyl group at C1 directs incoming electrophiles to positions C3 and C5, both of which are already occupied by bromine atoms.

-

The bromine at C3 directs to its ortho positions (C2, C4) and its para position (C5, occupied).

-

The bromine at C5 directs to its ortho positions (C4, C6) and its para position (C3, occupied).

The net effect is a strong directive towards positions C2, C4, and C6 . However, steric hindrance plays a crucial role. Positions C2 and C6 are sterically encumbered, being flanked by both an acetyl and a bromo group. Position C4 is less hindered and is activated by the ortho-directing effects of both bromine atoms. Therefore, C4 is the most electronically and sterically favored position for electrophilic attack.

Caption: Directing influences on this compound. C4 is favored.

Feasible Electrophilic Aromatic Substitution Reactions

Given the deactivated nature of the ring, only reactions with potent electrophiles are generally successful.

Nitration: Synthesis of 1-(3,5-Dibromo-4-nitrophenyl)ethanone

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 1-(3,5-Dibromo-4-nitrophenyl)ethanone as a crystalline solid.

Halogenation (e.g., Bromination)

Further halogenation of the ring is challenging due to the existing deactivating bromine atoms. The reaction requires a strong Lewis acid catalyst like iron(III) bromide (FeBr₃) and will proceed slowly. The expected product is 1-(3,5,4-Tribromophenyl)ethanone, with substitution at the C4 position.

-

Setup: To a dry, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add this compound (1.0 eq) and a solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture.

-

Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in dichloromethane dropwise at room temperature.

-

Reaction: After addition, gently heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Limitations: Unfavorable Reactions

Why Friedel-Crafts Reactions Fail

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds, but they have a critical limitation: they fail on strongly or moderately deactivated aromatic rings.[14][15] The ring of this compound is far too electron-poor to act as a nucleophile towards the carbocation (alkylation) or acylium ion (acylation) intermediates. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the oxygen of the acetyl group, adding further deactivation to the ring.

Caption: The deactivated ring cannot attack the Friedel-Crafts electrophile.

Characterization of Products

Proper characterization is essential to confirm the regiochemistry of the substitution. Below is a table of expected spectroscopic shifts for the starting material and its C4-nitrated product.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |

| This compound | ~7.9 (t, 1H, Ar-H4), ~7.7 (d, 2H, Ar-H2,6), ~2.6 (s, 3H, -CH₃) | ~196 (C=O), ~138 (C-Br), ~135 (Ar-CH), ~125 (Ar-CH), ~27 (-CH₃) | ~1685 (C=O stretch), ~850 (C-Br stretch) |

| 1-(3,5-Dibromo-4-nitrophenyl)ethanone | ~8.0 (s, 2H, Ar-H2,6), ~2.7 (s, 3H, -CH₃) | ~195 (C=O), ~150 (C-NO₂), ~140 (C-Br), ~128 (Ar-CH), ~27 (-CH₃) | ~1690 (C=O stretch), ~1530 & 1350 (NO₂ stretch) |

Conclusion and Future Outlook

The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the powerful deactivating effects of its substituents. The convergence of the directing effects of the two bromine atoms, combined with steric considerations, overwhelmingly favors substitution at the C4 position. While reactions like nitration and halogenation are feasible under forcing conditions, Friedel-Crafts reactions are precluded due to the severely electron-deficient nature of the aromatic ring. A thorough understanding of these principles enables chemists to strategically employ this substrate for the synthesis of complex, highly functionalized molecules for applications in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 4. This compound | 14401-73-1 | FD55186 [biosynth.com]

- 5. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sn.believechemical.com [sn.believechemical.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Stability and Storage of 3’,5’-Dibromoacetophenone

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3’,5’-Dibromoacetophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the chemical liabilities of this reagent is critical for ensuring the reproducibility of synthetic procedures and the purity of final products.

Physicochemical Properties and Molecular Profile

A foundational understanding of the physicochemical properties of 3',5'-Dibromoacetophenone is essential for its proper handling and storage. This white to pale yellow solid is characterized by its brominated aromatic structure and a ketone functional group, which dictates its reactivity.[2]

| Property | Value | Source(s) |

| CAS Number | 14401-73-1 | [3][4] |

| Molecular Formula | C₈H₆Br₂O | [3][5] |

| Molecular Weight | 277.94 g/mol | [3][5] |

| Appearance | White to pale yellow solid | [1][2] |

| Melting Point | 63-68 °C | [3][4] |

| Boiling Point | 160-164 °C at 1-2 Torr | [4] |

Core Principles of Stability and Degradation Pathways

As a functionalized aromatic ketone, the stability of 3’,5’-Dibromoacetophenone is influenced by several environmental factors. The presence of two bromine atoms on the phenyl ring and the acetyl group creates specific sites of reactivity that can be susceptible to degradation under suboptimal conditions. The primary concerns for this class of compounds are hydrolysis, photolytic degradation, and thermal stress.

Hydrolytic Stability

The ketone functional group in 3’,5’-Dibromoacetophenone, while generally stable, can be susceptible to reactions in the presence of strong acids or bases, particularly at elevated temperatures. However, the most significant hydrolytic liability arises from the potential for reactions involving the bromine substituents, especially if adjacent functional groups can participate in or influence substitution reactions.

Causality: Under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, though this typically requires harsh conditions for an unactivated aryl halide. Of greater concern is the potential for slow hydrolysis if the compound is stored in a non-anhydrous environment over extended periods, which could lead to the formation of impurities that may interfere with subsequent synthetic steps.

Photostability

Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which is a high-energy, reactive species.

Causality: This excited state can participate in a variety of degradation pathways. For halogenated aromatic compounds, a primary photochemical reaction is the cleavage of the carbon-halogen bond. In the case of 3’,5’-Dibromoacetophenone, this could lead to the formation of radical species. These radicals are highly reactive and can initiate chain reactions, leading to a complex mixture of degradation products, including debrominated species and polymeric material. This is a critical consideration, as even ambient laboratory lighting can, over time, lead to a decrease in purity.

Thermal Stability

3’,5’-Dibromoacetophenone is a solid with a relatively high melting point, suggesting good thermal stability under standard conditions. However, like most organic molecules, it will decompose at elevated temperatures.

Causality: The energy supplied by excessive heat can lead to the cleavage of the weakest bonds in the molecule. For this compound, this is likely to be the carbon-bromine bonds or bonds within the acetyl group. Thermal decomposition can result in the release of hydrogen bromide (HBr), a corrosive gas, and the formation of complex, often colored, degradation products.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of 3’,5’-Dibromoacetophenone, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

Primary Storage Conditions

-

Temperature: For long-term storage, it is recommended to keep 3’,5’-Dibromoacetophenone in a cool environment, with some suppliers suggesting refrigerated conditions (0-8°C).[1] At a minimum, it should be stored away from heat sources and at a controlled room temperature (10-25°C).[3]

-

Atmosphere: The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen. To provide an inert atmosphere and minimize oxidative degradation, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing.

-

Light: The compound must be protected from light.[6] It should be stored in an amber glass bottle or an opaque container to prevent photolytic degradation.[6]

-

Container: Use a well-sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap.

Handling

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When dispensing the material, minimize its exposure to ambient air and light. Reseal the container promptly after use.

-

Avoid contact with incompatible materials, such as strong oxidizing agents, strong bases, and reactive metals.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To rigorously assess the stability of 3’,5’-Dibromoacetophenone and develop a stability-indicating analytical method, a forced degradation study is indispensable.[7][8][9] This involves subjecting the compound to a range of stress conditions to deliberately induce degradation.[7][8][9]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of 3’,5’-Dibromoacetophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the same conditions as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a temperature below the melting point (e.g., 70°C) for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the purity of 3’,5’-Dibromoacetophenone and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.

Protocol: Stability-Indicating HPLC-UV Method Development

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

-

Detection: Monitor the elution profile at a wavelength where 3’,5’-Dibromoacetophenone has significant absorbance (e.g., around 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

-

Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness, according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all degradation product peaks.

Complementary Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of isolated degradation products.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities or degradation products.[5] The fragmentation pattern can provide valuable structural information.[12][13]

-

Thermogravimetric Analysis (TGA): Can be used to determine the thermal stability and decomposition profile of the solid material.[14][15][16]

Conclusion and Best Practices Summary

3’,5’-Dibromoacetophenone is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to light and, to a lesser extent, moisture and elevated temperatures. Adherence to the recommended storage and handling protocols is crucial for maintaining its purity and ensuring the success of downstream applications in research and drug development.

By implementing these guidelines, researchers and drug development professionals can confidently utilize 3’,5’-Dibromoacetophenone in their synthetic endeavors, minimizing the risk of compromised starting material and ensuring the integrity of their scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | 14401-73-1 | FD55186 [biosynth.com]

- 4. 3,5-Dibromoacetophenone | 14401-73-1 [chemicalbook.com]

- 5. This compound | C8H6Br2O | CID 621825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. rigaku.com [rigaku.com]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

IUPAC name and synonyms for 3',5'-Dibromoacetophenone

An In-depth Technical Guide to 3',5'-Dibromoacetophenone

Authored by: A Senior Application Scientist

Introduction: Unveiling this compound

In the landscape of modern chemical synthesis and drug discovery, the strategic use of halogenated intermediates is a cornerstone of innovation. Among these, this compound, a disubstituted aromatic ketone, has emerged as a pivotal building block. Its structure, featuring an acetophenone core with bromine atoms at the meta positions, imparts unique reactivity and makes it a versatile precursor for a wide array of more complex molecules.[1][2] The electron-withdrawing nature of the bromine atoms and the ketone group activates the aromatic ring for certain transformations while directing others, offering chemists precise control over synthetic outcomes.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the first step in any rigorous scientific protocol. While commonly referred to as this compound in laboratory settings, its formal IUPAC name is 1-(3,5-dibromophenyl)ethanone .[3] Understanding its various synonyms is crucial for comprehensive literature searches and procurement.

| Identifier | Value |

| IUPAC Name | 1-(3,5-dibromophenyl)ethanone[3] |

| CAS Number | 14401-73-1[1][3] |

| Molecular Formula | C₈H₆Br₂O[1][3][4] |

| Molecular Weight | 277.94 g/mol [1][3][4] |

| Common Synonyms | 3,5-Dibromoacetophenone, 1-Acetyl-3,5-dibromobenzene, Ethanone, 1-(3,5-dibromophenyl)-[2][3][5][6] |

| InChI Key | NHFJDRRYVMJBRJ-UHFFFAOYSA-N[3][7] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions. This compound is typically a stable, solid compound at room temperature, simplifying its storage and measurement.

| Property | Value | Significance in the Lab |